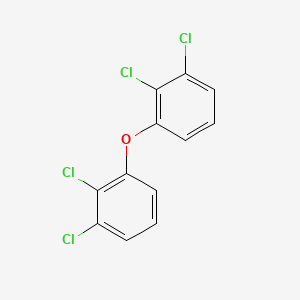
2,2',3,3'-Tetrachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2',3,3'-Tétrachlorodiphényléther est un composé chimique de formule moléculaire C12H6Cl4O. Il appartient à la classe des éthers diphényliques polychlorés, qui sont structurellement similaires aux biphényles polychlorés. Ces composés sont connus pour leur persistance environnementale et leurs risques potentiels pour la santé .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La méthode la plus courante pour préparer des éthers, y compris le 2,2',3,3'-Tétrachlorodiphényléther, est la synthèse d'éther de Williamson. Elle implique la réaction d'un ion alcoolate avec un halogénure d'alkyle primaire ou un tosylate dans une réaction S_N2. L'ion alcoolate est généralement préparé en faisant réagir un alcool avec une base forte comme l'hydrure de sodium .
Méthodes de production industrielle
La production industrielle d'éthers implique souvent la réaction catalysée par l'acide sulfurique d'alcools. Cette méthode est limitée aux alcools primaires en raison de la déshydratation des alcools secondaires et tertiaires en alcènes .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2',3,3'-Tétrachlorodiphényléther subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des phénols chlorés, tandis que la réduction peut donner des éthers diphényliques moins chlorés .
4. Applications de la recherche scientifique
Le 2,2',3,3'-Tétrachlorodiphényléther a diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des éthers diphényliques polychlorés.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques.
Médecine : Étudié pour ses risques potentiels pour la santé et ses effets toxicologiques.
Industrie : Utilisé dans la production d'ignifugeants et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme par lequel le 2,2',3,3'-Tétrachlorodiphényléther exerce ses effets implique une interaction avec des cibles moléculaires telles que le récepteur des hydrocarbures aromatiques. Cette interaction peut entraîner diverses réponses biologiques, notamment des modifications de l'expression génique et de l'activité enzymatique .
Applications De Recherche Scientifique
2,2’,3,3’-Tetrachlorodiphenyl ether has various scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of polychlorinated diphenyl ethers.
Biology: Investigated for its potential effects on biological systems.
Medicine: Studied for its potential health risks and toxicological effects.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2’,3,3’-Tetrachlorodiphenyl ether exerts its effects involves interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to various biological responses, including changes in gene expression and enzyme activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,2',3,4-Tétrachlorodiphényléther
- 2,2',4,4'-Tétrachlorodiphényléther
- 2,3,3',4'-Tétrachlorodiphényléther
Unicité
Le 2,2',3,3'-Tétrachlorodiphényléther est unique en raison de son motif de chloration spécifique, qui affecte ses propriétés chimiques et son activité biologique. Comparé à d'autres composés similaires, il peut présenter une persistance environnementale et des profils toxicologiques différents .
Propriétés
Numéro CAS |
727738-46-7 |
|---|---|
Formule moléculaire |
C12H6Cl4O |
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
1,2-dichloro-3-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-1-5-9(11(7)15)17-10-6-2-4-8(14)12(10)16/h1-6H |
Clé InChI |
WXEOWWVZWWGBBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


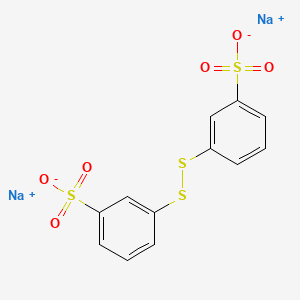


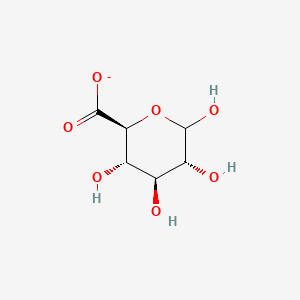

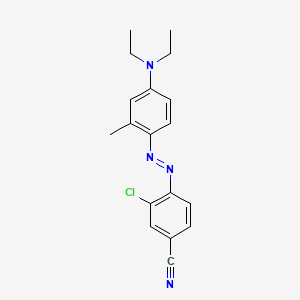
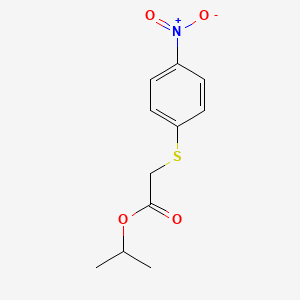
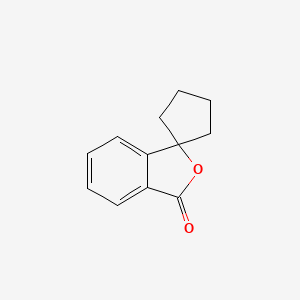

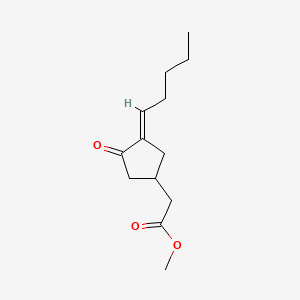

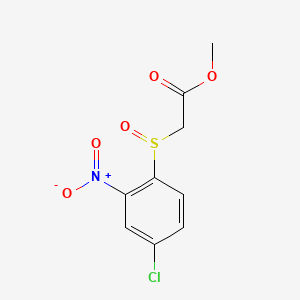

![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)
